Lithium nitride

Overview

Description

Lithium nitride (Li₃N) is a unique inorganic compound, notable as the only stable alkali metal nitride under ambient conditions . It exhibits a hexagonal crystal structure (Fig. 2 in ) and appears as a reddish-purple solid . Its synthesis involves direct reaction of lithium metal with nitrogen gas: $$ 6\ \text{Li} + \text{N}2 \rightarrow 2\ \text{Li}3\text{N} $$

Li₃N is highly reactive with water, producing ammonia and lithium hydroxide:

$$ \text{Li}3\text{N} + 3\ \text{H}2\text{O} \rightarrow 3\ \text{LiOH} + \text{NH}_3 $$

This reactivity necessitates storage in inert environments .

Preparation Methods

Lithium nitride can be synthesized through the direct reaction of elemental lithium with nitrogen gas: [ 6 \text{Li} + \text{N}_2 \rightarrow 2 \text{Li}_3\text{N} ] Alternatively, a solution of lithium in liquid sodium metal can be treated with nitrogen gas to produce trithis compound . Industrial production methods typically involve placing lithium metal under a nitrogen environment .

Chemical Reactions Analysis

Reaction with Water

Lithium nitride reacts vigorously with water, which yields lithium hydroxide and ammonia :

This reaction occurs rapidly, producing gaseous ammonia . Half of the maximum theoretical yield of ammonia gas occurs within 0.04 minutes when this compound spills into an excess of water . Because of this, this compound must be protected from moisture .

Reaction with Hydrogen

At approximately 200°C, this compound reacts with hydrogen to form lithium amide and lithium hydride :

At higher temperatures, the lithium amide reacts further to produce ammonia and lithium hydride :

This reaction is reversible at 270°C, which allows this compound to store hydrogen gas, achieving up to 11.5% hydrogen absorption by weight 6. Mechanochemical analysis shows two hydrogen-sorption steps when milling this compound under 9 MPa of hydrogen pressure . The milled end-products consist of nanocrystalline LiNH₂ and LiH phases .

In the second absorption step, lithium imide converts to lithium amide :

Reaction with Carbon Dioxide

This compound reacts exothermically with carbon dioxide, resulting in amorphous carbon nitride (C₃N₄) and lithium cyanamide (Li₂CN₂), which is a precursor to fertilizers .

Reaction with Acids

This compound is a strong reducing agent and is incompatible with acids, particularly oxidizing acids . The reaction with hydrochloric acid (HCl) has an enthalpy of reaction of -(803.50 +- 1.26) kJ mol⁻¹ .

Reaction with Air

This compound is slowly decomposed by atmospheric moisture and ultimately converts to lithium carbonate in the air .

Reactions with other substances

This compound violently reacts with copper(I) chloride to produce metallic copper . It also reacts exothermically with silicon tetrafluoride, which can lead to explosions .

Lithium Alloys

Lithium metal easily reacts with to form this compound () at a relatively low temperature (50–400 °C) . Lithium alloys can dissociate the nitrogen triple bond of to form atomic states as nitrides below 500 °C . For lithium alloys involving C, Si, and Sn, nanosized is formed as a product, whereas unknown nitrides are generated with the Li–Ge alloy .

Ammonia () can be synthesized from nitrogenated Li-C, Li-Si, and Li-Sn alloys, which indicates that was formed as a product for these alloys .

As a Neutralization Reagent

This compound () has been proposed as a chemical warfare agent (CWA) neutralization reagent for its ability to produce nucleophilic ammonia .

Scientific Research Applications

Energy Storage

Lithium-Ion Batteries

Lithium nitride is primarily recognized for its application in lithium-ion batteries as a solid electrolyte. It exhibits exceptional ionic conductivity at room temperature (approximately ) and has been identified as one of the highest conducting crystalline lithium-ion conductors available. The compound's ability to facilitate lithium-ion transport makes it a candidate for enhancing battery performance, particularly in all-solid-state batteries where safety and efficiency are paramount .

Nanostructured this compound

Recent studies have demonstrated that nanostructuring this compound can significantly enhance its ionic mobility. By creating low-dimensional structures such as nanofibers and nanosheets, researchers have achieved improved ionic transport properties, which could lead to more efficient battery systems . Furthermore, this compound's integration into three-dimensional carbon-based lithium anodes has shown promise for stabilizing lithium metal batteries, addressing issues like dendrite formation that typically hinder performance .

Hydrogen Storage

This compound has been investigated for its potential in hydrogen storage applications. The compound can accommodate up to 10.4 wt.% hydrogen, making it an attractive candidate for hydrogen fuel cells and other energy systems reliant on hydrogen storage. However, challenges remain regarding the kinetics of hydrogen sorption and the high temperatures required for (de)hydrogenation processes . Ongoing research aims to optimize these characteristics to make this compound a viable option for commercial hydrogen storage solutions.

Catalysis

This compound has shown catalytic properties in various chemical reactions, particularly in organic synthesis. It can act as a reducing agent in preparative organic chemistry, facilitating transformations that require electron donation . Its ability to enhance reaction rates and selectivity makes it a valuable tool in synthetic chemistry.

Semiconductor Industry

Due to its electronic properties, this compound is also being explored for applications in the semiconductor industry. Its potential use as a component in electronic devices may lead to advancements in the development of new semiconductor materials and technologies . The electronic structure of this compound can be altered through doping with transition metals, which could enhance its conductivity and make it suitable for various electronic applications .

Concrete Treatment

Lithium nitrate, a derivative of this compound, has been utilized in treating alkali-silica reaction (ASR)-affected concrete structures. Field studies have demonstrated that topical applications of lithium nitrate can effectively mitigate expansion caused by ASR when applied through methods such as vacuum impregnation or electrochemical techniques . Case studies show varying depths of lithium penetration into concrete structures; however, the effectiveness of topical treatments remains a subject of ongoing research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Energy Storage | Used as a solid electrolyte in lithium-ion batteries; enhances ionic conductivity and stability. |

| Hydrogen Storage | Capable of storing significant amounts of hydrogen; potential for fuel cell applications. |

| Catalysis | Acts as a reducing agent; facilitates various organic transformations. |

| Semiconductor Industry | Potential use in electronic devices; properties can be modified through doping. |

| Concrete Treatment | Utilized to treat ASR-affected concrete; applied via topical methods or vacuum impregnation. |

Case Studies

- This compound in Lithium-Ion Batteries : Research indicates that nanostructured this compound significantly enhances ionic transport properties compared to bulk materials, leading to better battery performance under operational conditions .

- Hydrogen Storage Research : Studies on the kinetics of hydrogen sorption reveal that while this compound can store substantial hydrogen amounts, improving the kinetics remains critical for practical applications .

- Concrete Treatment Field Trials : Field trials conducted on ASR-affected structures using topical applications of lithium nitrate showed minimal penetration effectiveness but highlighted the need for further exploration into advanced application techniques like vacuum impregnation .

Mechanism of Action

The mechanism by which trilithium nitride exerts its effects is primarily through its ionic conductivity. The compound shows ionic conductivity for lithium ions (Li⁺), with a value of approximately (2 \times 10^{-4} \Omega^{-1} \text{cm}^{-1}). This property makes it an effective material for applications requiring efficient ion transport .

Comparison with Similar Compounds

Key Properties:

- Ionic conductivity : $2 \times 10^{-4}\ \text{S cm}^{-1}$, superior to most lithium salts .

- Thermal stability : Stable up to high temperatures but decomposes in moist air .

- Applications : Fast-ion conductors in solid-state batteries, pre-lithiation agents, and catalysts in organic synthesis .

Lithium Sulfide (Li₂S)

- Stability : Li₂S, like Li₃N, is unstable in ambient air and incompatible with carbonate-based electrolytes .

- Conductivity : Poor ionic/electronic conductivity, requiring additives (e.g., Ketjenblack) for battery applications .

- Key Difference : Li₂S reacts with water to release H₂S, whereas Li₃N releases NH₃ .

Lithium Azide (LiN₃)

- Safety : Highly toxic and prone to explosive decomposition, unlike Li₃N .

- Reactivity : Both release nitrogen gas upon delithiation, but LiN₃ poses significant handling risks .

Lithium Oxide (Li₂O)

- Conductivity : Moderate ionic conductivity, dependent on current rate and electrolyte composition .

- Applications : Used in ceramics and as a safer pre-lithiation agent, but less efficient than Li₃N in batteries .

Other Alkali Metal Nitrides

- Stability: No other alkali metal (Na, K, etc.) forms stable nitrides at room temperature .

- Reactivity : Lithium uniquely reacts with nitrogen at ambient conditions, enabling Li₃N synthesis .

Data Tables

Table 1: Comparative Properties of Lithium Compounds

Table 2: Market Segmentation of Lithium Compounds

| Compound | Primary Applications |

|---|---|

| Li₃N | Batteries, energy storage |

| Li₂O | Ceramics, lubricants |

| LiN₃ | Limited (toxic) |

| Li₂S | Advanced battery systems |

Research Findings and Challenges

- Li₃N in Batteries : Acts as a pre-lithiation agent but leaves residues (e.g., Co₃O₄) after delithiation, reducing efficiency .

- Enhancements: Nanostructuring Li₃N improves ion mobility, making it viable for solid-state electrolytes .

- Safety : Li₃N requires careful handling due to reactions with water and oxygen, though less hazardous than LiN₃ .

Biological Activity

Lithium nitride (Li₃N) is a compound that has garnered attention not only for its applications in energy storage technologies but also for its biological activity. This article explores the biological implications of this compound, focusing on its toxicity, interaction with biological systems, and potential therapeutic applications.

This compound is a stable binary compound formed from lithium and nitrogen. It exhibits unique properties such as high ionic conductivity and low electronic conductivity, making it an excellent candidate for applications in lithium-ion batteries . Its ability to facilitate lithium ion transport can have implications for biological systems, particularly in cellular ion transport mechanisms.

Renal Toxicity

Lithium compounds have been associated with renal toxicity, particularly at therapeutic doses. Studies indicate that patients treated with lithium exhibit impaired urine concentrating ability and renal histopathological changes such as nephron atrophy and interstitial fibrosis . While specific data on this compound's renal impact is lacking, the systemic effects observed with other lithium compounds raise concerns about its biological safety.

Ion Transport Mechanisms

Lithium ions play a crucial role in various physiological processes, including neurotransmission and muscle contraction. This compound's ability to dissociate into lithium ions in solution suggests that it may influence similar pathways. Research indicates that sodium-lithium/hydrogen exchangers (NHEs) are involved in the cellular uptake of lithium isotopes, which may be relevant for understanding how this compound interacts within biological systems .

Neuroprotective Effects

While direct studies on this compound are scarce, the neuroprotective effects of lithium salts have been documented. Lithium has been shown to stabilize mood disorders and exhibit neuroprotective properties in conditions like bipolar disorder. The mechanisms involve modulation of neurotransmitter release and neurotrophic factors. Future research could explore whether this compound shares these beneficial properties due to its ionic dissociation into lithium ions.

Antioxidant Activity

The interaction between lithium compounds and oxidative stress has been a topic of interest. Lithium has been found to influence antioxidant enzyme activities, potentially mitigating oxidative damage in cells. Investigating whether this compound can exert similar effects through its ionic properties could provide insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity lithium nitride (Li₃N) in laboratory settings?

- Methodological Answer : this compound is typically synthesized via direct reaction of lithium metal with nitrogen gas under controlled conditions. Key steps include:

- Elemental Combination : Reacting lithium metal (99.9% purity) with purified nitrogen gas at 220–250°C in a sealed reactor, monitored via thermogravimetric analysis .

- Phase Purity Verification : Post-synthesis characterization using synchrotron X-ray diffraction (XRD) to confirm hexagonal crystal structure (space group P6/mmm) and rule out impurities like lithium amide (LiNH₂) or hydride phases .

- Safety Measures : Use inert atmosphere gloveboxes (argon or nitrogen) to prevent moisture/oxygen exposure, as Li₃N reacts violently with water .

Q. How is this compound’s ionic conductivity measured, and what factors influence its accuracy?

- Methodological Answer : Ionic conductivity is assessed via electrochemical impedance spectroscopy (EIS) across a temperature range (25–200°C). Critical considerations:

- Pellet Preparation : Uniaxial pressing of Li₃N powder into dense pellets (≥95% theoretical density) to minimize grain boundary resistance .

- Electrode Configuration : Use non-reactive electrodes (e.g., gold or platinum) to avoid interfacial reactions.

- Data Interpretation : Nyquist plots are analyzed to separate bulk and grain-boundary contributions, with conductivity values typically reaching ~10⁻³ S/cm at 25°C for pure Li₃N .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer :

- Containment : Conduct all procedures in moisture-free environments (e.g., gloveboxes with O₂/H₂O levels <1 ppm) .

- Exposure Mitigation : Use PPE (nitrile gloves, face shields) and install emergency showers/eye-wash stations in labs .

- Waste Management : Deactivate Li₃N residues by gradual ethanol quenching to prevent exothermic reactions .

Advanced Research Questions

Q. How can synchrotron XRD and Raman spectroscopy resolve structural ambiguities in this compound-based composites (e.g., Li-N-H systems)?

- Methodological Answer :

- Synchrotron XRD : High-resolution data (e.g., 9–10.5° 2θ range) identifies coexisting phases like tetragonal Li₂NH or cubic Li₃NH₂, which are indistinguishable via lab-scale XRD .

- Raman Spectroscopy : Detects N-H bonding modes (e.g., 3120–3300 cm⁻¹) to differentiate lithium imide (Li₂NH) from amide (LiNH₂) phases in hydrogenated Li₃N .

- Data Integration : Rietveld refinement of XRD patterns combined with vibrational spectra quantifies phase ratios and lattice distortions .

Q. What computational approaches improve predictions of this compound’s defect-mediated ionic transport?

- Methodological Answer :

- Density Functional Theory (DFT) : Models vacancy formation energies (e.g., Li⁺ vacancies in Li₃N) and migration barriers to explain anisotropic conductivity .

- Machine Learning (ML) : Trains on datasets of Li₃N’s electronic structure to predict dopant effects (e.g., Mg²+ substitution) on conductivity .

- Validation : Cross-referencing computational results with experimental EIS data ensures model accuracy .

Q. How do contradictory findings in this compound’s hydrogen storage mechanisms arise, and what methodologies reconcile them?

- Methodological Answer : Contradictions stem from differing reaction conditions and characterization limits. Resolution strategies:

- Controlled Reactor Studies : Isothermal hydrogenation at 220–250°C with in-situ mass spectrometry tracks intermediate phases (e.g., Li₃NH₄ vs. Li₂NH + LiH) .

- Neutron Diffraction : Resolves hydrogen positions in Li-N-H lattices, clarifying stoichiometric ambiguities .

- Kinetic Analysis : Fits time-resolved pressure-composition-temperature (PCT) data to discern rate-limiting steps (e.g., surface adsorption vs. bulk diffusion) .

Q. What advanced techniques quantify this compound’s role as a solid-state electrolyte in mitigating dendrite growth in lithium-metal batteries?

- Methodological Answer :

- In-Situ TEM : Observes Li plating/stripping at Li₃N/electrode interfaces to assess dendrite suppression .

- Cycling Tests : Measures Coulombic efficiency (>99% over 500 cycles) in symmetric Li|Li₃N|Li cells at 0.5 mA/cm² .

- Surface Analysis : XPS depth profiling identifies stable solid-electrolyte interphase (SEI) components (e.g., Li₃N, LiNₓOᵧ) .

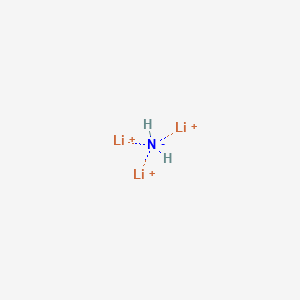

Properties

IUPAC Name |

trilithium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCMUVGYXEBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[NH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Li3N+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894085 | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium nitride appears as a reddish brown powder. Insoluble in most organic solvents. Used in metallurgy and chemical synthesis., Brownish-red solid or powder; [NJ-HSFS] | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26134-62-3 | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride (Li3N) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026134623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium nitride (Li3N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.